molecular formula C10H7F2N3O2 B2716321 2,2-difluoro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 1989672-28-7

2,2-difluoro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid

Cat. No. B2716321
CAS RN: 1989672-28-7
M. Wt: 239.182
InChI Key: ULFZLAMTVUZOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,2-difluoro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of the phenyl group (a benzene ring) and the acetic acid moiety suggests that this compound may have interesting chemical properties and reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a type of reaction commonly used in the synthesis of triazoles . The difluoroacetic acid moiety could potentially be introduced through a substitution reaction.


Chemical Reactions Analysis

As a triazole, this compound could participate in various chemical reactions. The presence of the acetic acid group suggests that it could act as an acid, donating a proton in reactions. The phenyl group could potentially undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Antifungal Agents

2,2-difluoro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid: serves as an intermediate in the synthesis of Isavuconazole , a triazole-based antifungal agent. Isavuconazole is used to treat invasive fungal infections and has demonstrated efficacy against a broad spectrum of fungal pathogens .

Antiviral Activity

The triazole ring in this compound contributes to its antiviral potential. Researchers have explored related indole derivatives for their antiviral properties. For instance:

Cytotoxicity Against Cancer Cells

Triazole derivatives have been investigated for their cytotoxic effects on cancer cells. Notably, some compounds containing the triazole ring exhibit nanomolar-range IC50 values against various cancer cell lines .

Future Directions

The study of triazole derivatives is a vibrant field due to their diverse biological activities . This particular compound, with its combination of a triazole ring, a phenyl group, and a difluoroacetic acid group, could be of interest in the development of new pharmaceuticals or materials.

properties

IUPAC Name

2,2-difluoro-2-(4-phenyltriazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-10(12,9(16)17)15-6-8(13-14-15)7-4-2-1-3-5-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFZLAMTVUZOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.